molecular formula C16H18N4OS3 B2977832 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 450350-23-9

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2977832
CAS No.: 450350-23-9
M. Wt: 378.53
InChI Key: TXPRVLXTUZTBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both indole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiadiazole moiety. The key steps include:

    Synthesis of 1-ethyl-1H-indole-3-thiol: This can be achieved by alkylation of indole-3-thiol with ethyl iodide under basic conditions.

    Formation of 5-(ethylthio)-1,3,4-thiadiazole-2-amine: This involves the reaction of ethyl isothiocyanate with hydrazine hydrate, followed by cyclization.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The indole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole and thiadiazole derivatives.

Scientific Research Applications

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-indole-3-thiol
  • 5-(ethylthio)-1,3,4-thiadiazole-2-amine
  • 1-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone

Uniqueness

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of indole and thiadiazole moieties, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS3/c1-3-20-9-13(11-7-5-6-8-12(11)20)23-10-14(21)17-15-18-19-16(24-15)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPRVLXTUZTBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.